molecular formula C18H21ClN6O2 B2384958 7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 313471-55-5

7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2384958
CAS No.: 313471-55-5
M. Wt: 388.86
InChI Key: UDPNAIXIUWHYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN6O2 and its molecular weight is 388.86. The purity is usually 95%.
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Biological Activity

7-(4-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class. Its structure includes a chlorobenzyl group, a methyl group, and a methylpiperazinyl group attached to the purine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C18H21ClN6O2
  • Molar Mass : 388.85 g/mol
  • CAS Number : 313471-55-5

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity of the compound towards these targets are influenced by the functional groups present in its structure.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Case Study: In Vitro Antitumor Efficacy

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)5.0Induction of apoptosis
MCF-7 (Breast)3.5Cell cycle arrest at G1 phase
HeLa (Cervical)4.2Inhibition of DNA synthesis

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
E. coli12 µg/mLBactericidal
S. aureus8 µg/mLBacteriostatic
P. aeruginosa15 µg/mLBactericidal

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of this compound. It appears to exert protective effects against neuronal cell death induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Mechanism Insights

The neuroprotective effects may be attributed to the modulation of oxidative stress markers and enhancement of antioxidant defenses within neuronal cells.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPNAIXIUWHYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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